molecular formula C20H24N2O3 B2868450 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941896-40-8

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No. B2868450
CAS RN: 941896-40-8
M. Wt: 340.423
InChI Key: TUJDTASMDJGASP-UHFFFAOYSA-N
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Description

“N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide” is likely an organic compound containing a benzamide group, a methoxyphenyl group, and a morpholinoethyl group. Benzamides are a class of compounds containing a benzoyl group (C6H5C(O)-) attached to an amide group (-NH2). Methoxyphenyl refers to a phenyl group with a methoxy group (-OCH3) attached, and morpholinoethyl refers to a morpholine ring with an ethyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The benzamide and methoxyphenyl groups are likely to be in a para or meta configuration due to the presence of the amide group, which is a strong electron-withdrawing group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo hydrolysis to form benzoic acid and ammonia under acidic or basic conditions. The methoxy group could be cleaved by strong acids to form a phenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high melting points due to the presence of the amide group, which can form strong hydrogen bonds. The presence of the methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives, including compounds related to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, have been studied for their antifungal properties. Research has indicated that these compounds show significant activity against pathogens responsible for plant diseases, such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).

Application in Polymer Chemistry

Morpholine-2,5-dione derivatives, which are structurally similar to this compound, have been used in the synthesis of biodegradable polyesteramides. These polymers, synthesized through ring-opening copolymerization, show potential for various applications due to their protected functional groups (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Use in Drug Synthesis

Compounds with structural similarities to this compound have been utilized in the synthesis of Gefitinib, an anticancer drug. This demonstrates the potential of such compounds in the synthesis of complex pharmaceuticals (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, & Jinshan Ren, 2005).

Exploration in Organic Chemistry Reactions

These compounds are also studied for their role in reactions like the Bischler–Napieralski isoquinoline synthesis. Understanding these reactions contributes to the broader field of organic synthesis and development of new chemical entities (Satoshi Doi, N. Shirai, & Yoshiro. Sato, 1997).

Pharmacological Research

Research into N-[(2-morpholinyl)alkyl]benzamides, closely related to the compound , has shown these compounds to possess gastroprokinetic activity. This indicates potential pharmaceutical applications in treating digestive disorders (S. Kato, T. Morie, K. Hino, T. Kon, S. Naruto, N. Yoshida, T. Karasawa, & J. Matsumoto, 1990).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of the benzamide and methoxyphenyl groups, which are found in many biologically active compounds .

properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJDTASMDJGASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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